molecular formula C10H19NO4 B12986970 4-(tert-Butyl) 1-ethyl L-aspartate

4-(tert-Butyl) 1-ethyl L-aspartate

Cat. No.: B12986970
M. Wt: 217.26 g/mol
InChI Key: TYNPXHMBKIYRME-ZETCQYMHSA-N
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Description

4-(tert-Butyl) 1-ethyl L-aspartate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-Butyl) 1-ethyl L-aspartate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-Butyl) 1-ethyl L-aspartate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

4-O-tert-butyl 1-O-ethyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C10H19NO4/c1-5-14-9(13)7(11)6-8(12)15-10(2,3)4/h7H,5-6,11H2,1-4H3/t7-/m0/s1

InChI Key

TYNPXHMBKIYRME-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(CC(=O)OC(C)(C)C)N

Origin of Product

United States

The Significance of Protected L Aspartic Acid Derivatives in Organic Synthesis

In the realm of organic chemistry, particularly in peptide synthesis and the creation of complex chiral molecules, the use of protected amino acid derivatives is fundamental. L-aspartic acid, with its two carboxylic acid groups and one amino group, presents a classic case where differential protection is not just advantageous but often necessary. Protecting groups are temporarily attached to reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule.

The strategic protection of L-aspartic acid's carboxyl groups is crucial for several reasons. Primarily, it prevents unwanted side reactions. One of the most common and problematic side reactions during peptide synthesis involving aspartic acid is the formation of aspartimide. This occurs when the side-chain carboxyl group, often activated, is attacked by the backbone amide nitrogen, leading to a cyclic imide. This process can result in the loss of the desired peptide sequence and can also lead to racemization, compromising the stereochemical integrity of the final product. nih.govnih.gov

To circumvent this, chemists employ a variety of ester protecting groups for the side-chain carboxyl function. The choice of the protecting group is dictated by its stability under certain reaction conditions and the ease of its removal under others, a concept known as orthogonality. Common protecting groups for the side-chain of aspartic acid include benzyl (B1604629) (Bzl), tert-butyl (tBu), and allyl (All) esters. peptide.com The tert-butyl ester, for instance, is stable to many reaction conditions but can be readily removed with acids. This strategic use of protecting groups allows for the selective modification of different parts of the aspartic acid molecule, enabling its incorporation into complex structures with high precision.

The Contextual Role of 4 Tert Butyl 1 Ethyl L Aspartate As a Key Chiral Intermediate

4-(tert-Butyl) 1-ethyl L-aspartate is a prime example of a differentially protected amino acid derivative, where the α-carboxyl group is esterified with an ethyl group and the β-carboxyl group (side-chain) is protected as a tert-butyl ester. This specific arrangement makes it a valuable chiral intermediate, particularly in multi-step syntheses.

A notable application of this compound is as a precursor in the synthesis of other important building blocks for peptide chemistry. For instance, a patented method for the preparation of N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester (Fmoc-Asp(OtBu)-OH), a widely used reagent in solid-phase peptide synthesis, utilizes 4-(tert-Butyl) 1-ethyl L-aspartate as a key intermediate. google.com The synthesis involves the hydrolysis of the ethyl ester at the α-position of 4-(tert-Butyl) 1-ethyl L-aspartate to yield L-aspartic acid-4-tert-butyl ester. google.com This product is then reacted with a fluorenylmethyloxycarbonyl (Fmoc) reagent to afford the final Fmoc-protected derivative. google.com

The synthetic route described in the patent highlights the utility of the mixed ester approach. By having two different ester groups, the α-ethyl ester can be selectively cleaved under conditions that leave the more sterically hindered and acid-labile β-tert-butyl ester intact. This selective deprotection is a cornerstone of modern synthetic strategy, allowing for the sequential manipulation of a molecule's functional groups.

Table 1: Physicochemical Properties of L-Aspartic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
L-Aspartic acid 56-84-8 C₄H₇NO₄ 133.10
4-(tert-Butyl) 1-ethyl L-aspartate 63276-59-5 C₁₀H₁₉NO₄ 217.26
L-Aspartic acid 4-tert-butyl ester 3057-74-7 C₈H₁₅NO₄ 189.21
N-Fmoc-L-aspartic acid 4-tert-butyl ester 71989-14-5 C₂₇H₃₁NO₆ 465.54

An Overview of Research Trajectories for Aspartate Esters

Strategies for Differential Esterification of L-Aspartic Acid

The differential protection of the two carboxyl groups of L-aspartic acid is a key challenge that has been addressed through various synthetic strategies. These methods can be broadly categorized into sequential esterification and chemoselective techniques.

Sequential Esterification Approaches

Sequential esterification involves a multi-step process where one carboxyl group is first protected or converted into an ester, followed by the esterification of the second carboxyl group. A common strategy involves the initial formation of an anhydride (B1165640) from L-aspartic acid. For instance, N-benzylaspartic anhydride hydrobromide can be prepared by treating N-benzylaspartic acid with 30% hydrobromic acid in acetic acid, followed by acetic anhydride. koreascience.kr This anhydride can then be selectively opened by an alcohol to yield the monoester.

Another sequential approach starts with the protection of the amino group, often with a group like benzyloxycarbonyl (Z). The protected aspartic acid can then be reacted to form an inner anhydride, which can subsequently be reacted with an alcohol to yield a specific ester. google.com A method for preparing L-aspartate-4-methyl ester-1-benzyl ester involves protecting L-aspartate-beta-methyl ester hydrochloride with di-tert-butyl dicarbonate (B1257347), followed by esterification with benzyl (B1604629) bromide, and finally deprotection. google.com Similarly, a method for preparing fluorenylmethyloxycarbonyl-aspartic acid-4-tert-butyl ester involves several steps, including the formation of L-aspartic acid internal anhydride hydrochloride and subsequent reactions to introduce the ethyl and tert-butyl esters. google.com

Chemoselective Esterification Techniques

Chemoselective esterification aims to differentiate between the two carboxyl groups of L-aspartic acid in a single step or with fewer steps than sequential methods. One approach utilizes chlorotrimethylsilane (B32843) (TMSCl) as an acid catalyst precursor for the selective esterification of L-aspartic acid with various alcohols. nih.govresearchgate.net This method has been shown to be effective for primary, secondary, and tertiary alcohols. nih.govresearchgate.net

Another technique involves the use of copper salts to selectively protect one of the carboxyl groups. For example, a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester can be treated with a transition metal salt, leading to a mixture of metal complexes. google.com Subsequent reaction with a protecting group agent can then selectively yield the desired aspartic acid-1-tert-butyl ester derivative. google.com A similar strategy is employed in the preparation of Fmoc-Asp(OtBu), where copper salt is used to selectively remove the 1-tert-butyl ester from Asp(OtBu)2, followed by the introduction of the Fmoc group. google.com

More recent developments have explored enzyme-free chemoselective O-acylation of 1,2-amino alcohol amphiphiles in water, directed by Cu(II) and other transition metal ions. acs.org This method shows promise for achieving regioselectivity under mild, biochemically relevant conditions. acs.org

Influence of Reaction Conditions on Regioselectivity

The outcome of esterification reactions of L-aspartic acid is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. For instance, in the synthesis of allyl-substituted azlactones from α-amino acid-derived esters, both the base and the solvent were found to be crucial for determining regioselectivity. acs.org

The steric hindrance of the alcohol used for esterification also plays a significant role. The bulkier tert-butyl group is typically introduced at the more sterically accessible β-carboxyl position, while the less hindered α-carboxyl group is esterified with a smaller group like an ethyl or methyl ester. The choice of acid catalyst and reaction temperature can further influence the product distribution. For example, the esterification of L-aspartic acid with ethanol (B145695) in the presence of sulfuric acid yields the corresponding ethyl ester. nih.gov

Introduction of Protecting Groups

Protecting groups are essential in the synthesis of complex molecules like peptides to prevent unwanted side reactions. For aspartic acid derivatives, both the amino and carboxyl groups typically require protection.

N-Terminal Protecting Group Incorporation (e.g., Fmoc, Boc)

The most common N-terminal protecting groups used for aspartic acid are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. researchgate.netchemimpex.com The Fmoc group is base-labile and is frequently used in solid-phase peptide synthesis. sigmaaldrich.comnih.gov It can be introduced by reacting the amino acid with Fmoc-OSu or Fmoc-Cl. google.com The Boc group, on the other hand, is acid-labile and is often used in solution-phase synthesis. chemimpex.combiosynth.com It is typically introduced using di-tert-butyl dicarbonate (Boc-anhydride). google.combiosynth.com These protecting groups enhance the stability and solubility of the amino acid derivatives, facilitating their use in peptide synthesis. chemimpex.com

Selective Carboxyl Group Protection (tert-Butyl and Ethyl Ester)

The selective protection of the α- and β-carboxyl groups of L-aspartic acid is crucial for its use as a building block in peptide synthesis. The tert-butyl ester is a common protecting group for the side-chain carboxyl group due to its stability under various conditions and its selective removal with acid. chemimpex.comnih.gov The ethyl ester is often used to protect the α-carboxyl group.

The synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate involves the specific placement of the tert-butyl group at the β-position (C-4) and the ethyl group at the α-position (C-1). One synthetic route involves the esterification of N-protected L-aspartic acid. For example, N-Boc-L-aspartic acid can be esterified with tert-butyl acetate (B1210297) in the presence of perchloric acid to yield Boc-L-aspartic acid 4-tert-butyl ester. nih.gov A separate reaction with ethanol can introduce the ethyl ester. nih.gov Another approach involves an ester exchange reaction between L-aspartic acid ethyl ester hydrochloride and a tert-butyl ester source. google.com

The differential reactivity of the two carboxyl groups, influenced by steric and electronic factors, allows for a degree of regioselectivity in these reactions.

Data Tables

Table 1: Synthetic Methods for Aspartate Esters

Starting MaterialReagentsProductReference
L-aspartate-beta-methyl ester hydrochloride1. Di-tert-butyl dicarbonate, triethylamine; 2. Benzyl bromide; 3. DeprotectionL-aspartic acid-4-methyl esters-1-benzyl ester google.com
L-aspartic acid1. Phosphorus trichloride; 2. Ethanol; 3. tert-butyl ester; 4. Hydrolysis; 5. Fmoc reagentN-fluorenylmethyloxycarbonyl-L-aspartic acid-4-tert-butyl ester google.com
L-aspartic acid1. tert-butyl acetate, perchloric acid; 2. Copper salt; 3. Fmoc-OSu or Fmoc-ClFmoc-Asp(OtBu) google.com
N-benzylaspartic acid1. 30% HBr in acetic acid; 2. Acetic anhydrideN-benzylaspartic anhydride hydrobromide koreascience.kr
L-aspartic acidChlorotrimethylsilane, alcoholL-aspartic acid ester nih.govresearchgate.net

Table 2: Properties of Protected Aspartic Acid Derivatives

CompoundMolecular FormulaMolecular WeightFormMelting Point (°C)Reference
Boc-L-aspartic acid 4-tert-butyl esterC13H23NO6289.4White powder98 - 112 chemimpex.com
N-Fmoc-L-aspartic acid 4-tert-butyl esterC23H25NO6411.45Powder148-150 (dec.) sigmaaldrich.com
Fmoc-N-methyl-L-aspartic acid 4-tert-butyl esterC24H27NO6425.47White to off-white solid135-140 chemdad.com
4-(tert-Butyl) 1-ethyl L-aspartateNot specifiedNot specifiedNot specifiedNot specified bldpharm.com

Enzymatic Synthesis of Aspartate Esters

The use of enzymes as catalysts in organic synthesis, or biocatalysis, has emerged as a powerful tool for the production of complex molecules like aspartate esters. Enzymes offer high chemo-, regio-, and stereoselectivity, operating under mild conditions of temperature and pH, which minimizes the formation of by-products and simplifies purification processes.

Biocatalytic Esterification and Transesterification

Enzymes, particularly lipases, are widely employed to catalyze the esterification of carboxylic acids and the transesterification of existing esters. In the context of aspartate esters, these biocatalytic methods provide a direct and selective route to the desired products.

Lipases, which naturally catalyze the hydrolysis of fats, can reverse their function in non-aqueous or low-water environments to synthesize esters. mdpi.com This capability is harnessed for the esterification of aspartic acid with alcohols like ethanol and tert-butanol. For instance, Aspergillus terreus lipase (B570770) has demonstrated the ability to catalyze esterification between various fatty acids and alcohols. researchgate.net While this enzyme showed high efficiency for saturated fatty acids, it exhibited selectivity by not acting on unsaturated ones, highlighting the specificity enzymes can offer. researchgate.net Such selectivity is crucial in complex molecules with multiple functional groups like aspartic acid.

The direct esterification process involves reacting the amino acid with the corresponding alcohols in the presence of a lipase. Key parameters that influence the reaction's efficiency include the choice of solvent, water activity, temperature, and the molar ratio of the substrates. researchgate.netumich.edu In some systems, very high conversion rates (up to 96%) can be achieved in relatively short reaction times by optimizing these conditions. umich.edu The use of immobilized enzymes, for example, lipase supported on materials like Accurel, further enhances the process by allowing for easy separation and reuse of the biocatalyst, which is both economical and environmentally friendly. researchgate.netumich.edu

Table 1: Factors Influencing Biocatalytic Esterification

Parameter Effect on Reaction Reference
Enzyme Choice Determines selectivity and reaction rate. Lipases are common. mdpi.comresearchgate.net
Solvent Affects enzyme activity and substrate solubility. Non-aqueous or low-water media favor synthesis over hydrolysis. mdpi.com
Water Activity Crucial for maintaining enzyme's catalytic conformation; low levels favor esterification. umich.edu
Temperature Influences reaction rate; must be kept within the enzyme's optimal functional range to avoid denaturation. umich.edu
Substrate Ratio Molar ratio of acid to alcohol can drive the reaction equilibrium towards product formation. researchgate.net

| Immobilization | Facilitates catalyst reuse, improving process economics and stability. | researchgate.netumich.edu |

Enzyme-Mediated Protecting Group Strategies

In the synthesis of asymmetrically substituted esters like 4-(tert-Butyl) 1-ethyl L-aspartate, the strategic use of protecting groups is essential. Enzymes offer a highly selective method for both the introduction and removal of these groups under mild conditions, preserving the integrity of the target molecule.

The tert-butyl group, in particular, is a bulky ester group used to protect the β-carboxyl group of aspartic acid. iris-biotech.de This bulkiness helps to minimize the formation of aspartimide, a common and problematic side reaction in peptide synthesis. iris-biotech.de While traditional chemical methods for removing the tert-butyl group often require harsh acidic conditions, enzymatic alternatives provide a gentler approach. nih.gov Research has shown the successful use of an esterase from Bacillus subtilis to selectively cleave a tert-butyl group protecting a carboxyl function on an amino acid. nih.gov This high degree of selectivity allows for the deprotection of one ester group while leaving others, such as the ethyl ester at the α-position, intact.

This enzymatic strategy is a cornerstone of green chemistry, as it avoids the use of strong acids and simplifies downstream processing. The ability to perform these reactions in aqueous solutions under mild pH conditions further enhances the environmental credentials of the synthesis. nih.gov

Emerging Green Chemistry Methodologies in Aspartate Ester Synthesis

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including aspartate esters. mdpi.com This involves the development of solvent-free reaction systems and the use of sustainable, recyclable catalysts.

Solvent-Free and Environmentally Benign Reaction Systems

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often toxic and difficult to dispose of. mdpi.com Solvent-free, or neat, reaction systems represent an ideal approach. In some esterification processes, reactions can be carried out by simply mixing the substrates with a suitable catalyst at an elevated temperature, where the reactants themselves form a liquid phase. nih.govnih.gov This method has been successfully applied to the synthesis of various esters, offering high yields without the need for any solvent. nih.govnih.gov

Where a solvent is necessary, water is the most environmentally benign choice. rsc.org While esterification is a dehydration reaction, making water a counterintuitive medium, recent studies have shown remarkable success. Commercially available polymer-supported lipases like Novozym-435 can effectively catalyze esterification reactions using only water as the reaction medium. rsc.org This approach is not only sustainable but also allows for the recycling of both the aqueous medium and the catalyst. rsc.org

Other innovative systems include the use of switchable ionic liquids. These solvents can change their properties in response to a trigger, such as the introduction of CO2, facilitating both the reaction and the subsequent separation of the product and catalyst. researchgate.net

Table 2: Comparison of Green Reaction Systems for Esterification

System Description Advantages Disadvantages Reference
Solvent-Free Reactants are mixed without a solvent, often with heating. No solvent waste, high concentration, simple work-up. Requires thermally stable reactants and catalysts. nih.govresearchgate.net
Aqueous System Water is used as the reaction medium. Environmentally benign, non-flammable, inexpensive. Can favor hydrolysis; may require specific catalysts. rsc.org

| Immobilized Biocatalyst | Enzyme is fixed on a solid support. | Catalyst is easily separated and reused; enhanced stability. | Mass transfer limitations can occur. | nih.gov |

Catalyst Systems for Sustainable Esterification

The development of efficient and reusable catalysts is central to sustainable synthesis. In addition to the immobilized enzymes discussed previously, a range of other catalytic systems are being explored.

Solid acid catalysts offer a recyclable alternative to corrosive liquid acids like sulfuric acid. Materials such as sulfated zirconia have been shown to be effective solid superacid catalysts for the synthesis of β-amino-α,β-unsaturated esters under solvent-free conditions. researchgate.net These catalysts are easily filtered off at the end of the reaction and can be reused multiple times with minimal loss of activity. researchgate.net Another example is Zirconyl chloride octahydrate (ZrOCl₂·8H₂O), which has been identified as a cheap, efficient, and reusable catalyst for the esterification of carboxylic acids. nih.gov

Immobilized biocatalysts on magnetic supports represent another leap forward. nih.gov For example, lipase immobilized on Fe₃O₄ microparticles can be used for the synthesis of starch esters in a solvent-free system. nih.gov After the reaction, the enzyme can be quickly and efficiently recovered using a simple magnet, making it highly suitable for industrial-scale processes. nih.gov The use of super/subcritical CO₂-enriched water as a transient, "green" acid catalyst also presents a novel approach, avoiding metal residues and other environmental issues associated with traditional catalysts. nih.gov

Selective Deprotection Strategies of Ester Moieties

The selective cleavage of one ester group in the presence of the other is a critical aspect of utilizing 4-(tert-Butyl) 1-ethyl L-aspartate. This is typically achieved through orthogonal deprotection strategies, where each protecting group can be removed under distinct reaction conditions without affecting the other.

Orthogonal Deprotection Chemistries

Orthogonal protection is a fundamental concept in the synthesis of complex molecules like peptides and other natural products. thieme-connect.de It allows for the sequential removal of protecting groups to unmask reactive sites in a controlled manner. In the context of 4-(tert-Butyl) 1-ethyl L-aspartate, the tert-butyl and ethyl esters belong to different sets of protecting groups that can be cleaved by distinct mechanisms. thieme-connect.desigmaaldrich.com

The tert-butyl ester is highly sensitive to acidic conditions, while the ethyl ester is more robust under these conditions but can be cleaved by base-catalyzed hydrolysis. This difference in reactivity forms the basis for their orthogonal deprotection.

Acid-Labile tert-Butyl Ester Cleavage (e.g., using FeCl3, ZnBr2, TFA)

The tert-butyl ester of 4-(tert-Butyl) 1-ethyl L-aspartate can be selectively cleaved under various acidic conditions, leaving the ethyl ester and other acid-sensitive groups intact in some cases.

Ferric Chloride (FeCl3): An efficient and selective method for the deprotection of tert-butyl esters involves the use of ferric chloride. nih.gov This Lewis acid-based strategy is mild, cost-effective, and compatible with Fmoc chemistry in solid-phase peptide synthesis (SPPS). nih.gov The mechanism is believed to involve the coordination of the Fe(III) ion to the oxygen atoms of the tert-butyl ester, weakening the carbon-oxygen bond and facilitating its cleavage to form isobutene and the corresponding carboxylic acid. nih.gov This method has been successfully applied to the on-resin deprotection of side-chain tert-butyl-protected aspartic acid in peptides. nih.gov

Zinc Bromide (ZnBr2): Zinc bromide has been explored for the chemoselective hydrolysis of tert-butyl esters. nih.govsigmaaldrich.comsigmaaldrich.com It has been shown to be effective in deprotecting tert-butyl esters in the presence of other acid-labile groups. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net The reaction is typically carried out in a solvent like dichloromethane. nih.govsigmaaldrich.comsigmaaldrich.comresearchgate.net However, the selectivity can be influenced by the presence of other functional groups within the molecule. For instance, while some amine protecting groups are compatible, others like N-Boc and N-trityl can be labile under these conditions. nih.govsigmaaldrich.com

Trifluoroacetic Acid (TFA): Trifluoroacetic acid is a strong acid commonly used for the cleavage of tert-butyl-based protecting groups. rsc.orgstackexchange.comnih.gov The deprotection mechanism involves protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged to prevent side reactions. stackexchange.comnih.gov The reaction is often performed in a solvent such as dichloromethane. rsc.org While effective, the harshness of TFA can sometimes lead to the cleavage of other acid-sensitive protecting groups, requiring careful optimization of reaction conditions to achieve selectivity. nih.gov

ReagentConditionsSelectivityReference
FeCl3 Dichloromethane, room temperatureHigh for tert-butyl esters over many other protecting groups. nih.gov
ZnBr2 Dichloromethane, room temperatureGood, but can be substrate-dependent. nih.govresearchgate.net
TFA Dichloromethane, room temperatureEffective, but potentially less selective without optimization. rsc.orgstackexchange.comnih.gov

Chemoselective Removal of Ethyl Esters

While the primary focus is often on the acid-labile cleavage of the tert-butyl group, the ethyl ester can be chemoselectively removed under basic conditions, typically through saponification using a base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent. This approach is orthogonal to the acidic cleavage of the tert-butyl ester. The relative stability of the tert-butyl ester to basic hydrolysis allows for the selective deprotection of the ethyl ester, yielding the corresponding monoacid.

Reactions at the Deprotected Amine and Carboxyl Sites

Once one of the ester groups of 4-(tert-Butyl) 1-ethyl L-aspartate is selectively removed, the newly exposed carboxylate or the existing free amine can undergo a variety of chemical transformations.

Amidation and Coupling Reactions

The free carboxylic acid generated from the deprotection of either the tert-butyl or ethyl ester can be activated and coupled with amines to form amide bonds. This is a cornerstone of peptide synthesis. researchgate.net A variety of coupling reagents can be employed for this purpose, including carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of additives like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to improve efficiency and suppress side reactions. nih.govnih.gov Phosphonium and uronium-based reagents are also highly effective for amide bond formation. luxembourg-bio.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize racemization at the chiral center of the aspartate residue. luxembourg-bio.com

Formation of Diverse Aspartate Derivatives

The ability to selectively deprotect the ester groups and subsequently modify the resulting functional groups opens up pathways to a wide array of aspartate derivatives. nih.gov For example, the free carboxylic acid can be converted to other esters, acid chlorides, or other functional groups. The free amine can undergo acylation, alkylation, or be used as a nucleophile in various other reactions. This versatility makes 4-(tert-Butyl) 1-ethyl L-aspartate a valuable building block in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. nih.govethernet.edu.et The strategic use of this compound allows for the introduction of diverse functionalities at specific positions within a larger molecule, contributing to the exploration of structure-activity relationships. nih.gov

Modifications and Functionalization of the β-Position of Aspartate

The β-carbon of aspartic acid derivatives is a key site for introducing molecular diversity. By functionalizing this position, a wide range of non-natural amino acids with unique side chains can be synthesized, which are of significant interest in medicinal chemistry and materials science.

The introduction of new carbon-carbon bonds at the β-position of 4-(tert-Butyl) 1-ethyl L-aspartate requires the generation of a nucleophilic carbanion at this site. This is typically achieved by deprotonation with a strong base to form an enolate. The stereochemical outcome of the subsequent alkylation or arylation is a critical aspect of these transformations.

The stereoselective alkylation of amino acid derivatives, including those of aspartic acid, can be challenging due to the potential for racemization and the need to control diastereoselectivity. Research in this area often employs chiral auxiliaries or catalysts to direct the approach of the electrophile. While direct stereoselective alkylation of 4-(tert-Butyl) 1-ethyl L-aspartate itself is not extensively documented, related systems provide insight into potential synthetic strategies. For instance, palladium-catalyzed alkylation of methylene (B1212753) C(sp³)–H bonds in aliphatic quinolyl carboxamides has been successfully applied to the stereoselective synthesis of β-alkylated α-amino acids. nih.gov This approach, if adapted, could offer a pathway to functionalize the β-position of appropriately derivatized 4-(tert-Butyl) 1-ethyl L-aspartate.

Another strategy involves the use of boron chemistry. Acyclic stereoselective boron alkylation reactions have been developed for the asymmetric synthesis of β-substituted α-amino acid derivatives. nih.gov These methods utilize chiral B-alkyl-9-BBN derivatives in the presence of Cinchona alkaloids to achieve high enantiomeric and diastereomeric excess. nih.gov The application of such a method to an enolate derived from 4-(tert-Butyl) 1-ethyl L-aspartate could provide a viable route to β-alkylated products.

The table below summarizes potential approaches for the stereoselective alkylation of aspartate derivatives, which could be adapted for 4-(tert-Butyl) 1-ethyl L-aspartate.

Alkylation MethodCatalyst/ReagentKey FeaturesPotential Applicability
Palladium-Catalyzed C-H ActivationPd Catalyst, Quinoline AuxiliaryDirect functionalization of unactivated C-H bonds.High
Boron-Mediated AlkylationChiral Boron Reagents, Cinchona AlkaloidsHigh stereocontrol.High
Enolate Alkylation with Chiral AuxiliaryEvans Auxiliary, etc.Well-established for asymmetric synthesis.Medium

Arylation at the β-carbon would likely proceed through similar intermediates, employing aryl halides or other sources of aryl groups as electrophiles. The choice of catalyst and reaction conditions would be crucial in achieving high yields and stereoselectivity.

Aspartate-β-semialdehyde is a key intermediate in the biosynthesis of several essential amino acids, including lysine, methionine, and threonine, in bacteria and plants. nih.govnih.gov Its chemical synthesis is therefore of significant interest for biochemical studies and as a precursor for other molecules. The conversion of 4-(tert-Butyl) 1-ethyl L-aspartate to an aspartate semialdehyde analog involves the selective reduction of the β-carboxyl group.

A common strategy for this transformation is to first activate the β-carboxyl group and then reduce the activated intermediate. One effective method involves the conversion of the carboxylic acid to a thioester, which can then be reduced to the corresponding aldehyde. A two-step synthesis of (S)-aspartate semialdehyde has been reported starting from α-tert-butyl (S)-N-tert-butoxycarbonyl aspartate. semanticscholar.org This procedure can be adapted for 4-(tert-Butyl) 1-ethyl L-aspartate.

The first step would involve the protection of the free amine, for example, with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc protected diester can then be selectively deprotected at the β-position. However, a more direct approach starting from the commercially available L-aspartic acid 4-tert-butyl ester is also feasible. medchemexpress.com This mono-ester can be N-protected and the α-carboxyl group can be esterified to an ethyl ester. Subsequently, the free β-carboxyl group can be converted to a thioester.

The general synthetic sequence is outlined below:

Thioesterification: The β-carboxylic acid is reacted with a thiol, such as ethanethiol, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org

Reduction: The resulting thioester is then reduced to the aldehyde using a mild reducing agent like triethylsilane in the presence of a palladium on carbon (Pd/C) catalyst. semanticscholar.org

The table below outlines the key reaction steps for the synthesis of an aspartate semialdehyde analog from a suitably protected aspartate derivative.

StepReactionReagentsProduct
1Thioester FormationEthanethiol, DCC, DMAPβ-Thioethyl aspartate derivative
2Reduction of ThioesterTriethylsilane, Pd/CAspartate semialdehyde derivative

This synthetic route provides a stable, protected form of aspartate semialdehyde which can be used in further synthetic manipulations or deprotected to yield the free amino aldehyde.

Applications in Advanced Organic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. peptide.com The Fmoc/tert-butyl (Fmoc/tBu) strategy is a widely used orthogonal protection scheme in SPPS. csic.esacs.org

In the Fmoc/tBu strategy, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. csic.es The side chains of the amino acids, if reactive, are protected by acid-labile groups, most commonly derived from tert-butyl alcohol. peptide.comcsic.es 4-(tert-Butyl) 1-ethyl L-aspartate, or more commonly its N-Fmoc protected version, Fmoc-L-Asp(OtBu)-OH, fits seamlessly into this strategy.

The general cycle of SPPS involves:

Attachment of the first C-terminal amino acid to a solid resin support. peptide.com

Removal of the N-α-Fmoc protecting group with a mild base, typically piperidine (B6355638) in DMF. csic.es

Coupling of the next Fmoc-protected amino acid to the newly liberated amine. peptide.com

Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. peptide.com

The tert-butyl ester on the side chain of the aspartate residue remains intact during the basic conditions used for Fmoc group removal. csic.es It is only cleaved at the end of the synthesis during the final acidolytic cleavage from the resin, which simultaneously removes all other acid-labile side-chain protecting groups. csic.es This orthogonality is crucial for the successful synthesis of complex peptides. However, a significant side reaction associated with aspartic acid in Fmoc-SPPS is the formation of aspartimide. researchgate.netnih.gov This occurs when the backbone amide nitrogen attacks the side-chain ester, particularly in sequences like Asp-Gly. researchgate.netnih.gov The use of bulky side-chain protecting groups, such as the tert-butyl ester, can help to minimize but not always completely prevent this side reaction. researchgate.net

The differential reactivity of the protecting groups in derivatives of 4-(tert-Butyl) 1-ethyl L-aspartate can be exploited for on-resin modifications. While the tert-butyl ester is generally stable to the basic conditions of Fmoc deprotection, it can be selectively removed under specific Lewis acidic conditions, such as with ferric chloride (FeCl3), without cleaving the peptide from the resin or removing other protecting groups. nih.gov This allows for the selective deprotection of the aspartate side chain while the peptide is still attached to the solid support. acs.orgnih.gov

Once the side-chain carboxyl group is exposed, it can be further modified. nih.gov This enables the introduction of various functionalities, such as amides, esters, and thioesters, by coupling with corresponding amines, alcohols, or thiols. acs.orgnih.gov This on-resin derivatization is a powerful tool for creating peptides with modified properties or for attaching labels and probes for biological studies. nih.gov For instance, a fluorescent probe could be attached to the aspartate side chain to aid in monitoring protein interactions. nih.gov

Utility as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L-aspartic acid and its derivatives, including 4-(tert-Butyl) 1-ethyl L-aspartate, makes them valuable starting materials for the synthesis of other chiral molecules. Asymmetric synthesis aims to create a specific stereoisomer of a molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological activities.

Non-proteinogenic amino acids, those not found in the 20 common amino acids, are of great interest for their potential applications in drug design and as tools in chemical biology. nih.gov L-aspartate derivatives can serve as a chiral pool starting material for the synthesis of these unique amino acids. nih.govresearchgate.net The stereocenter at the α-carbon is preserved and used to induce chirality in other parts of the target molecule.

For example, the side chain of the aspartate derivative can be chemically modified to create a variety of non-proteinogenic amino acids with different side-chain functionalities. The ethyl ester at the α-position can be selectively hydrolyzed or reduced, and the free amine can be further derivatized while the tert-butyl ester protects the side-chain carboxyl group.

Beyond the synthesis of single amino acids, 4-(tert-Butyl) 1-ethyl L-aspartate can be a key component in the construction of more complex chiral scaffolds. These scaffolds form the core structures of many natural products and pharmaceutically active compounds. nih.gov The functional groups of the aspartate derivative provide multiple points for chemical elaboration, allowing for the building of intricate three-dimensional structures with defined stereochemistry. For example, it can be used in the synthesis of azabicyclo[X.Y.0]alkane amino acids, which are constrained dipeptide mimics. researchgate.net

Precursor for Biologically Active Molecules and Analogs

L-aspartic acid itself is a central metabolite in many biological pathways, serving as a precursor for the biosynthesis of other amino acids, nucleotides, and hormones. nih.gov In organic synthesis, derivatives like 4-(tert-Butyl) 1-ethyl L-aspartate act as precursors for the laboratory synthesis of biologically active molecules and their analogs.

For instance, the anti-cancer medication Nirogacestat, used for treating desmoid tumors, is synthesized using a derivative of L-aspartic acid. wikipedia.org The synthesis involves reacting a complex amine with a derivative of L-aspartic acid where the α-carboxyl group is activated for amide bond formation and the side-chain carboxyl group is protected. wikipedia.org This highlights the role of such aspartate derivatives in providing a chiral backbone for the construction of complex drug molecules.

Synthesis of Aspartame (B1666099) Precursors

Aspartame, a widely used artificial sweetener, is the methyl ester of the dipeptide L-aspartyl-L-phenylalanine. nih.gov Its chemical synthesis requires the precise formation of a peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine methyl ester. To achieve this and prevent unwanted side reactions, such as the formation of β-aspartyl peptides, the side-chain (β-carboxyl) of aspartic acid must be protected while the α-carboxyl group is activated for coupling. nih.gov

4-(tert-Butyl) 1-ethyl L-aspartate is an ideal starting material for creating a key aspartame precursor. The synthetic strategy involves a few key steps:

N-Terminal Protection : The free amine of 4-(tert-Butyl) 1-ethyl L-aspartate is first protected, for example, with a benzyloxycarbonyl (Z) group.

Selective Deprotection : The α-ethyl ester of the resulting compound, Z-Asp(OtBu)-OEt, is selectively hydrolyzed using a base like sodium hydroxide (B78521). This unmasks the α-carboxyl group, yielding Z-Asp(OtBu)-OH, while the acid-stable β-tert-butyl ester remains intact.

Coupling Reaction : The resulting N-protected L-aspartic acid 4-tert-butyl ester is then coupled with L-phenylalanine methyl ester (H-Phe-OMe). This reaction, often catalyzed by enzymes like thermolysin or chemical coupling agents, forms the protected dipeptide precursor, Z-L-Asp(OtBu)-L-Phe-OMe. nih.gov

Final Deprotection : Finally, the Z and tert-butyl protecting groups are removed, typically in a single step using catalytic hydrogenation or strong acid, to yield aspartame.

The use of an orthogonally protected aspartic acid derivative like 4-(tert-Butyl) 1-ethyl L-aspartate provides a controlled and efficient pathway to the desired α-linked dipeptide, minimizing the formation of isomeric impurities. google.comnih.gov

Development of Aspartic Acid Derivatives with Specific Biological Activities

The structural backbone of aspartic acid is a common motif in a vast array of biologically active molecules, including pharmaceuticals and biochemical probes. rug.nl N-substituted and side-chain-modified derivatives of L-aspartic acid are key intermediates in the development of potent and selective drugs. rug.nl The unique structure of 4-(tert-Butyl) 1-ethyl L-aspartate, with its three distinct reactive sites (amino group, α-carboxyl, and β-carboxyl), makes it a powerful and versatile scaffold for generating molecular diversity.

Research Findings and Synthetic Strategies:

Peptide Modification : In the field of peptide-based drug discovery, specific modifications to the amino acid side chains are often required to enhance activity, stability, or binding affinity. A common strategy involves synthesizing a peptide on a solid support using Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH (which can be derived from 4-(tert-Butyl) 1-ethyl L-aspartate). google.comnih.gov After the peptide chain is assembled, the β-tert-butyl ester of a specific aspartate residue can be selectively removed on-resin using mild Lewis acids like iron(III) chloride (FeCl₃). nih.gov This selective deprotection exposes the side-chain carboxylic acid for further modification, such as amidation to attach a fluorescent label, a cytotoxic warhead, or another functional moiety, without disturbing the rest of the peptide.

Scaffolds for Novel Drugs : The differential reactivity of the ester groups can be exploited to build complex non-peptidic molecules. For instance, after N-protection, the α-ethyl ester could be selectively reduced to a primary alcohol, while the β-tert-butyl ester remains. This new trifunctional building block could then be used in the synthesis of novel protease inhibitors or receptor antagonists. The synthesis of Nirogacestat, a gamma-secretase inhibitor, utilizes tert-butyl protected amino acid derivatives, showcasing the importance of this protection strategy in the synthesis of complex, biologically active compounds. wikipedia.org

Biocatalytic Synergy : The development of N-arylalkyl-substituted L-aspartic acids with potent biological activities is an area of active research. rug.nl While biocatalytic methods using enzymes like EDDS lyase are being explored for their enantioselective synthesis, chemical synthesis provides an essential complementary approach. rug.nl 4-(tert-Butyl) 1-ethyl L-aspartate can serve as a starting material for the chemical synthesis of these and other novel N-substituted derivatives, allowing for broader substrate scope and the creation of analogues not accessible through enzymatic routes.

Stereochemical Aspects and Control in Synthesis and Reactions

Maintenance of L-Configuration during Synthetic Manipulations

The preservation of the L-configuration at the α-carbon of 4-(tert-Butyl) 1-ethyl L-aspartate is a critical consideration in its synthetic applications. The tert-butyl ester at the C-4 position and the ethyl ester at the C-1 position offer differential reactivity, allowing for selective manipulations. However, the acidic nature of the α-proton and the potential for enolization under basic or harsh reaction conditions pose a risk of racemization.

One common strategy to mitigate this risk is the use of N-protection. The N-tert-butyloxycarbonyl (Boc) group is frequently employed to protect the amino functionality of L-aspartic acid derivatives. This protecting group not only prevents unwanted side reactions at the nitrogen atom but also helps to decrease the acidity of the α-proton, thereby minimizing the propensity for epimerization. For instance, in the synthesis of enone-derived α-amino acids, Boc-L-aspartic acid α-t-butyl ester is used as a starting material, and the Boc group is maintained throughout several synthetic steps without compromising the stereochemical integrity at the α-center. nih.gov

Furthermore, the choice of reaction conditions is crucial. Mild bases and low temperatures are often employed to prevent racemization. For example, in a patented method for preparing N-fluorenylmethoxycarbonyl-L-aspartic acid-4-tert-butyl ester, the hydrolysis of the ethyl ester from 4-(tert-Butyl) 1-ethyl L-aspartate is carried out using a carefully selected base to avoid the loss of stereochemical purity. google.com The inherent chirality of the starting L-aspartic acid is thus carried through multiple synthetic transformations, underscoring the importance of carefully controlled reaction parameters in maintaining the desired L-configuration.

Diastereoselective Control in β-Substituted Aspartate Derivatives

The synthesis of β-substituted aspartate derivatives from precursors like 4-(tert-Butyl) 1-ethyl L-aspartate introduces a new stereocenter at the β-position, leading to the possibility of diastereomers. Achieving control over the relative stereochemistry between the α and β carbons is a significant synthetic challenge.

One effective approach involves the use of chiral auxiliaries. The Evans' oxazolidinone auxiliary, for instance, is a powerful tool for directing the stereochemical outcome of aldol (B89426) reactions. While not directly applied to 4-(tert-Butyl) 1-ethyl L-aspartate in the provided context, the principle is broadly applicable to aspartate derivatives. The chiral auxiliary is first attached to the carboxylic acid, and subsequent enolization and reaction with an electrophile proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. nih.gov

Another strategy relies on substrate-controlled stereoselection. In the synthesis of (2S,4R)-4-hydroxyornithine, the reduction of a 4-oxo α-amino acid derivative bearing a tert-butyl ester was achieved with high diastereoselectivity using L-selectride. nih.gov The bulky reducing agent preferentially attacks from the less hindered face of the ketone, leading to the formation of the erythro-4-hydroxy product. nih.gov This demonstrates how the existing stereocenter at the α-position can influence the stereochemical outcome at the β-position.

Furthermore, the synthesis of highly substituted cyclohexanones from curcumins and arylidenemalonates showcases a cascade inter–intramolecular double Michael addition strategy that proceeds with complete diastereoselectivity in many cases. beilstein-journals.org While not a direct modification of an aspartate derivative, this highlights the power of reaction design in controlling multiple stereocenters in a single transformation.

A study on the synthesis of anti-1,3-diaminopropan-2-ol derivatives employed an Ellman's chiral auxiliary to achieve highly diastereoselective reactions with various nucleophiles. acs.org This approach, starting from an amino acid-derived building block, demonstrates the effectiveness of a chiral sulfinyl imine in controlling the formation of a new stereocenter adjacent to an existing one, resulting in diastereomeric ratios of up to 98:2. acs.org

Strategies for Inducing or Enhancing Enantioselectivity

While starting with the enantiopure 4-(tert-Butyl) 1-ethyl L-aspartate ensures the L-configuration at the α-carbon, many synthetic routes aim to create new stereocenters with high enantiomeric excess. This is particularly relevant when constructing complex molecules where multiple chiral centers are required.

Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry and offers powerful methods for inducing enantioselectivity. For the synthesis of β-amino acids, copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been developed. nih.gov By employing an appropriate chiral ligand, the regioselectivity of the hydrocupration can be reversed to favor the formation of the β-cuprated species, which then reacts with an aminating agent to yield enantioenriched β-amino acid derivatives. nih.gov This method allows for the creation of a new stereocenter at the β-position with high enantioselectivity. nih.gov

Another powerful technique is the use of chiral Lewis acid catalysis. In the synthesis of α,β-disubstituted-β-amino acids, a chiral Lewis acid was used to mediate the conjugate addition of an amine to an enoate. acs.org This protocol resulted in the formation of the desired products with high diastereo- and enantioselectivity. acs.org The chiral catalyst creates a chiral environment around the substrate, directing the incoming nucleophile to one face of the molecule.

Furthermore, biocatalysis presents an increasingly important strategy for enantioselective synthesis. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with exceptional levels of stereocontrol. While not explicitly detailed for 4-(tert-Butyl) 1-ethyl L-aspartate in the provided information, the enzymatic conversion of fumaric acid and ammonia (B1221849) to L-aspartic acid is a well-established industrial process that highlights the power of biocatalysis in producing enantiomerically pure amino acids. mdpi.com This principle can be extended to the synthesis of more complex derivatives.

The following table summarizes the key stereochemical control strategies discussed:

StrategyDescriptionApplication Example
N-Protection Use of protecting groups like Boc to reduce α-proton acidity and prevent racemization.Synthesis of enone-derived α-amino acids from Boc-L-aspartic acid α-t-butyl ester. nih.gov
Chiral Auxiliaries Covalent attachment of a chiral molecule to direct the stereochemical outcome of a reaction.Evans' oxazolidinone for diastereoselective aldol reactions. nih.gov
Substrate Control An existing stereocenter in the substrate directs the stereochemistry of a new stereocenter.L-selectride reduction of a 4-oxo α-amino acid derivative. nih.gov
Catalytic Asymmetric Synthesis Use of a chiral catalyst to create a chiral environment and induce enantioselectivity.Copper-catalyzed hydroamination of α,β-unsaturated carbonyls. nih.gov
Chiral Lewis Acid Catalysis A chiral Lewis acid mediates a reaction to control stereoselectivity.Conjugate amine addition to an enoate. acs.org

Computational and Theoretical Studies of 4 Tert Butyl 1 Ethyl L Aspartate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules. For derivatives of L-aspartic acid, these calculations elucidate their electronic structure, reactivity, and conformational preferences.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. While direct DFT studies on 4-(tert-Butyl) 1-ethyl L-aspartate are not extensively published, research on analogous compounds like L-aspartic acid dimethyl ester provides valuable insights.

Studies on L-aspartic acid diesters reveal that the electronic distribution is significantly influenced by the nature of the ester groups. The presence of both a primary (ethyl) and a tertiary (tert-butyl) ester group in 4-(tert-Butyl) 1-ethyl L-aspartate creates a unique electronic environment. DFT calculations can map the electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The carbonyl carbons of the ester groups are primary electrophilic centers, while the nitrogen atom of the amino group is the main nucleophilic site.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. For aspartate diesters, the HOMO is typically localized on the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO is centered on the antibonding π* orbitals of the carbonyl groups. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Conformational Analysis and Stability Predictions

The biological activity and reactivity of flexible molecules like 4-(tert-Butyl) 1-ethyl L-aspartate are dictated by their three-dimensional conformation. Theoretical conformational analysis can predict the most stable arrangements of the atoms in space.

For 4-(tert-Butyl) 1-ethyl L-aspartate, the bulky tert-butyl group is expected to impose significant steric constraints, likely favoring conformations that place this group away from other bulky substituents. The most stable conformers would minimize steric clashes, and their relative populations can be predicted using Boltzmann statistics based on their calculated free energies.

Table 1: Predicted Stable Conformers of L-Aspartic Acid Dimethyl Ester (Analog to 4-(tert-Butyl) 1-ethyl L-aspartate) This table is based on data for L-aspartic acid dimethyl ester and serves as an illustrative example for its tert-butyl ethyl diester analog.

ConformerDihedral Angle (Cα-Cβ)Dihedral Angle (Cβ-Cγ)Relative Energy (kcal/mol)Key Interactions
I gaucheanti0.00Minimal steric hindrance
II antigauche0.54Gauche interaction between ester groups
III gauchegauche1.21Increased steric strain

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the behavior of molecules over time, providing insights into reaction mechanisms and interactions with other molecules, such as enzymes.

Investigation of Reaction Mechanisms and Transition States

The synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate involves esterification reactions. Computational modeling can elucidate the mechanisms of these reactions by identifying intermediates and transition states. For instance, the Fischer esterification, which is a common method for preparing amino acid esters, proceeds through a tetrahedral intermediate.

Computational studies on the esterification of amino acids can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent elimination of water. The energy profile of the reaction can be calculated, revealing the activation energies for each step and identifying the rate-determining step. While specific studies on the dual esterification of L-aspartic acid to form the title compound are scarce, the principles derived from simpler systems are applicable.

Ligand-Enzyme Interactions in Biocatalytic Processes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules like amino acid derivatives. Enzymes such as lipases and proteases can be used for the esterification or transesterification of amino acids. Molecular dynamics simulations can model the interaction of substrates like 4-(tert-Butyl) 1-ethyl L-aspartate with the active site of an enzyme.

These simulations can reveal the binding mode of the substrate, the key amino acid residues in the enzyme's active site that are involved in catalysis, and the conformational changes that occur during the binding process. For example, studies on aspartate transcarbamoylase have shown how analogs of aspartic acid bind to the active site, highlighting the importance of electrostatic interactions. nih.gov Similarly, research on L-aspartate-alpha-decarboxylase has used molecular dynamics to understand how substrate binding and catalytic efficiency can be improved through protein engineering. researchgate.net These insights are crucial for designing more efficient biocatalytic processes for the synthesis of aspartate esters.

Predictive Studies for Synthetic Route Optimization

Computational methods are increasingly used to predict and optimize synthetic routes, saving time and resources in the laboratory. For a molecule like 4-(tert-Butyl) 1-ethyl L-aspartate, which has two distinct ester groups, a key challenge is the selective introduction of the ethyl and tert-butyl groups.

Predictive models, including those based on machine learning and artificial intelligence, can be employed to optimize reaction conditions. mdpi.com These models can analyze vast datasets of chemical reactions to predict the best catalyst, solvent, temperature, and reaction time for a desired transformation. For peptide synthesis, which involves similar coupling reactions, deep learning models have been developed to predict and optimize reaction efficiencies, identify side reactions, and even suggest modifications to the peptide sequence to improve synthesis outcomes. mdpi.com Such predictive approaches could be adapted to optimize the multi-step synthesis of 4-(tert-Butyl) 1-ethyl L-aspartate, for instance, by predicting the optimal protecting group strategy to ensure the selective esterification of the two carboxylic acid moieties of L-aspartic acid.

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.

1H and 13C NMR for Assignment and Purity

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the initial structural verification and purity assessment of 4-(tert-Butyl) 1-ethyl L-aspartate. bldpharm.com

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(tert-Butyl) 1-ethyl L-aspartate, the spectrum would be expected to show distinct signals for the protons of the tert-butyl group, the ethyl group, the α-hydrogen, and the β-hydrogens of the aspartate backbone, as well as the amine protons. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal the number of adjacent protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbonyl carbons of the ethyl and tert-butyl esters, the α- and β-carbons of the aspartate backbone, and the carbons of the tert-butyl and ethyl groups. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The purity of a sample of 4-(tert-Butyl) 1-ethyl L-aspartate can also be assessed by NMR. The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum can indicate the presence of impurities, such as residual starting materials, solvents, or byproducts from the synthesis. Quantitative NMR (qNMR) can be used to determine the exact purity of the compound by integrating the signals of the analyte against a known internal standard.

A representative, though not specific to this exact molecule, ¹H NMR spectrum of a related compound, L-Aspartic acid, shows characteristic peaks that help in understanding the basic structure. Similarly, ¹H and ¹³C NMR data for compounds with tert-butyl and ethyl groups provide reference points for expected chemical shifts. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for 4-(tert-Butyl) 1-ethyl L-aspartate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
tert-Butyl (CH₃)~1.45 (singlet, 9H)~28.0
tert-Butyl (quaternary C)-~81.0
Ethyl (CH₃)~1.25 (triplet, 3H)~14.0
Ethyl (CH₂)~4.15 (quartet, 2H)~61.0
Aspartate (β-CH₂)~2.80 (multiplet, 2H)~37.0
Aspartate (α-CH)~3.80 (multiplet, 1H)~51.0
Aspartate (NH₂)Variable-
Ethyl Ester (C=O)-~172.0
tert-Butyl Ester (C=O)-~171.0

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical Analysis

Due to the chiral center at the α-carbon of the aspartate moiety, establishing the stereochemical integrity of 4-(tert-Butyl) 1-ethyl L-aspartate is crucial. Advanced NMR techniques can be employed for this purpose.

One common approach involves the use of chiral derivatizing agents (CDAs). nih.gov These are chiral molecules that react with the amino acid derivative to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the distinction and quantification of the enantiomers. For example, reacting the amine group with a chiral reagent can lead to the formation of diastereomeric amides or carbamates, whose signals in the ¹H or ¹⁹F NMR spectrum can be resolved. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is routinely used to determine the molecular weight of a compound and to obtain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million (ppm). acs.org This precision allows for the determination of the elemental composition of the molecule, providing strong evidence for its identity. For 4-(tert-Butyl) 1-ethyl L-aspartate (C₁₀H₁₉NO₄), the expected exact mass can be calculated and compared to the experimentally determined value.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for amino acid esters include the loss of the ester groups and cleavage of the amino acid backbone. miamioh.edu For 4-(tert-Butyl) 1-ethyl L-aspartate, characteristic fragments would be expected corresponding to the loss of the tert-butyl group, the ethyl group, and parts of the aspartate structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a set of laboratory techniques for the separation of mixtures. It is widely used in the analysis of 4-(tert-Butyl) 1-ethyl L-aspartate to assess its purity and, crucially, to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. sielc.com A standard reversed-phase HPLC method can be used to determine the purity of 4-(tert-Butyl) 1-ethyl L-aspartate by separating it from any non-chiral impurities. sielc.comapicalscientific.com The area of the peak corresponding to the compound of interest relative to the total area of all peaks gives a measure of its purity.

To separate the L- and D-enantiomers of 4-(tert-Butyl) 1-ethyl L-aspartate, chiral HPLC is required. nih.gov This can be achieved in two ways:

Indirect Separation: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Direct Separation: The enantiomeric mixture is passed through a chiral stationary phase (CSP). ymc.co.jphplc.eusigmaaldrich.com The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs are commonly used for the separation of amino acid derivatives. ymc.co.jp The choice of mobile phase is critical for achieving good separation. ymc.co.jp

The development of a robust chiral HPLC method is essential for ensuring the enantiomeric purity of 4-(tert-Butyl) 1-ethyl L-aspartate, which is often a critical parameter in its applications.

Table 2: Summary of Analytical Techniques and Their Applications

Technique Application Information Obtained
¹H NMRStructural Elucidation, PurityProton environment, connectivity, and relative abundance
¹³C NMRStructural Elucidation, PurityCarbon backbone and functional groups
Advanced NMR (with CDAs)Stereochemical AnalysisEnantiomeric ratio and absolute configuration
HRMSMolecular Weight, FormulaPrecise molecular weight and elemental composition
MS/MSStructural ElucidationFragmentation patterns for structural confirmation
HPLC (Reversed-Phase)Purity AssessmentSeparation from achiral impurities
Chiral HPLCStereochemical AnalysisSeparation and quantification of enantiomers

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used chromatographic technique for monitoring the progress of chemical reactions. analyticaltoxicology.comresearchgate.net Its utility lies in the ability to quickly separate components of a reaction mixture, allowing chemists to qualitatively assess the consumption of starting materials and the formation of products over time. youtube.com The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). alfa-chemistry.com More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

In the synthesis of aspartic acid derivatives, such as in the preparation of N-protected forms of L-aspartic acid-4-tert-butyl ester, TLC is an indispensable tool. google.com For instance, during a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at regular intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the expected product are also applied as standards for comparison. youtube.com

The reaction is considered complete when the spot corresponding to the starting material has disappeared or diminished to a negligible level. google.com A patent describing the synthesis of a related compound specifies monitoring the reaction via TLC until the starting aspartic acid derivative (Asp) is less than 5%. google.com

Illustrative TLC Monitoring Data

To visualize the progress of a hypothetical synthesis of "Product P" from "Starting Material SM," one could generate the following data by spotting the reaction mixture on a TLC plate at different time points.

Time PointSpotting LaneObservation on TLC Plate (Visualized)Inference
T = 0 hrStarting Material (SM)Single spot at Rf = 0.4Pure starting material
T = 0 hrReaction MixtureSingle spot at Rf = 0.4Reaction initiated
T = 2 hrReaction MixtureTwo spots: a large spot at Rf = 0.4 and a faint spot at Rf = 0.6Partial conversion of SM to Product P
T = 4 hrReaction MixtureTwo spots of similar intensity at Rf = 0.4 and Rf = 0.6Significant progress of the reaction
T = 6 hrReaction MixtureTwo spots: a faint spot at Rf = 0.4 and a large spot at Rf = 0.6Reaction nearing completion
T = 8 hrReaction MixtureSingle spot at Rf = 0.6Reaction complete; SM fully consumed
T = 8 hrProduct (P)Single spot at Rf = 0.6Pure product reference

Note: Rf values are hypothetical and for illustrative purposes.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiopurity

For chiral molecules like 4-(tert-Butyl) 1-ethyl L-aspartate, confirming the stereochemical configuration and purity is paramount. Chiroptical methods, which rely on the differential interaction of chiral substances with polarized light, are the primary means of achieving this.

Optical Rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. This is a characteristic physical property of a specific enantiomer. The measurement is performed using a polarimeter, and the specific rotation [α] is a standardized value calculated from the observed rotation, concentration of the solution, and the path length of the sample tube. For L-Aspartic acid 4-tert-butyl ester, a closely related precursor, a specific optical rotation value has been reported, which is critical for its quality control. sigmaaldrich.com The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, and the magnitude is indicative of its enantiomeric purity.

Circular Dichroism (CD) is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the secondary structure of peptides and the absolute configuration of chiral centers. While a powerful tool for stereochemical analysis, specific research detailing the use of Circular Dichroism for the enantiopurity determination of 4-(tert-Butyl) 1-ethyl L-aspartate is not prominently featured in publicly available literature.

Reported Chiroptical Data

The enantiopurity of aspartic acid derivatives is a critical parameter, often verified by comparing the measured specific rotation to the literature value for the pure enantiomer.

CompoundParameterValueConditions
L-Aspartic acid 4-tert-butyl esterSpecific Rotation [α]D²⁰-9 ± 2°c = 2% in methanol:water (4:1) sigmaaldrich.com

This data is for a closely related compound and serves as a reference for the expected chiroptical properties of L-aspartate derivatives.

Green Chemistry Approaches in the Synthesis and Application of Aspartate Esters

Implementation of Biocatalysis for Reduced Environmental Impact

The use of enzymes, or biocatalysis, in organic synthesis offers a powerful alternative to traditional chemical methods, often leading to milder reaction conditions, higher selectivity, and a reduced environmental footprint. nih.govacs.org

In the realm of aspartate ester synthesis, biocatalysis is being explored to overcome the limitations of conventional chemical routes, which can involve harsh conditions and the use of toxic precursors. mdpi.comresearchgate.net For instance, enzymatic processes for producing L-aspartate, a key precursor, are well-established and offer a more sustainable alternative to chemical synthesis. mdpi.comgoogle.com The enzymatic conversion of fumarate (B1241708) and ammonia (B1221849) using aspartase is a widely used industrial method. mdpi.com However, since fumarate is often derived from petrochemicals, the focus is shifting towards fermentation-based production of L-aspartate from renewable feedstocks like glucose. mdpi.com

Researchers are also developing biocatalysts for the direct synthesis of α-amino esters. A notable development is the use of engineered protoglobin nitrene transferases to catalyze the enantioselective amination of carboxylic acid esters. nih.gov These enzymes can function in whole E. coli cells at ambient temperatures, offering a significant advantage over traditional methods that may require anaerobic conditions or sub-ambient temperatures. nih.gov The evolution of these enzymes has demonstrated the potential to create biocatalysts with broad substrate scope, capable of producing a range of chiral α-amino esters. nih.gov

The application of biocatalysis extends to the synthesis of related compounds, such as β-alanine from L-aspartate, using L-aspartate-α-decarboxylase. researchgate.net Biological methods for producing β-alanine are advantageous due to their mild reaction conditions and reduced by-product formation compared to chemical synthesis. researchgate.net

The integration of biocatalysis in pharmaceutical research and development is also on the rise, with enzymes being used for single-step transformations and in chemoenzymatic synthesis strategies. acs.orgacs.org This approach allows for the creation of complex chiral molecules with high efficiency and selectivity. acs.org

Minimization of Waste and By-product Formation

A core tenet of green chemistry is the minimization of waste. This is often quantified using metrics like the E-factor (Environmental Factor), which measures the kilograms of waste produced per kilogram of product, and Process Mass Intensity (PMI), which considers the total mass of materials used to produce a certain amount of product. nih.govtudelft.nl

In the context of aspartate ester synthesis, minimizing waste involves several strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is crucial. tudelft.nl

Catalyst Selection: The move from homogeneous catalysts, which can be difficult to separate from the reaction mixture and often lead to waste, to heterogeneous catalysts is a significant step. amerigoscientific.com Solid acid catalysts, for example, can be more easily separated and reused, reducing waste streams. amerigoscientific.com

Process Optimization: By carefully controlling reaction conditions, such as temperature and pressure, the formation of unwanted by-products can be minimized. nih.gov For example, enzymatic reactions often occur at lower temperatures than their chemical counterparts, which can prevent the formation of colored and odorous by-products. nih.gov

Integrated processes, such as combining the synthesis reaction with in-situ product removal, can also contribute to waste reduction. For example, in ester synthesis, the removal of water as a by-product can drive the reaction to completion and simplify downstream processing. nih.gov

The development of new green chemistry metrics continues to refine the ability to assess and improve the environmental performance of chemical processes. mdpi.comresearchgate.net These metrics help chemists identify the least environmentally friendly steps in a synthesis and focus their efforts on improvement. nih.gov

Development of Reusable Catalyst Systems (e.g., Resin-Based Catalysts)

The development of reusable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. In the synthesis of aspartate esters and other esterification reactions, solid acid catalysts, particularly resin-based systems, have gained significant attention. frontiersin.orgmdpi.com

These catalysts offer several advantages over traditional liquid acid catalysts:

Easy Separation: Solid catalysts can be easily filtered from the reaction mixture, simplifying product purification and reducing waste. amerigoscientific.com

Reduced Corrosion: Solid catalysts are generally less corrosive to equipment than their liquid counterparts. amerigoscientific.com

Continuous Production: The use of solid catalysts is well-suited for continuous flow processes, which can offer higher efficiency and throughput compared to batch reactions. riken.jp

Cation exchange resins, such as those based on sulfonated polystyrene-divinylbenzene copolymers, are widely used as solid acid catalysts in esterification reactions. mdpi.comseplite.com These resins have demonstrated high activity and stability, even at elevated temperatures. mdpi.com For instance, Amberlyst 45, a macroporous sulfonic acid polymer catalyst, is designed for use at temperatures up to 170°C. frontiersin.org

The performance of these resin-based catalysts depends on several factors, including their physical properties, such as pore structure, and their chemical stability. seplite.comgoogle.com Research continues to focus on developing new and improved resin catalysts with higher activity, greater stability, and broader applicability. mdpi.comriken.jp The use of these reusable catalysts is a key strategy for making the synthesis of aspartate esters more sustainable.

Energy Efficiency and Process Intensification in Aspartate Chemistry

Improving energy efficiency and intensifying chemical processes are critical for reducing the environmental impact and cost of chemical manufacturing. aceee.orgabb.com The chemical industry is a major consumer of energy, and significant opportunities exist for conservation. abb.com

In the context of aspartate chemistry, several strategies can be employed to enhance energy efficiency:

Catalyst Optimization: The use of highly active catalysts can reduce the required reaction temperature and pressure, thereby lowering energy consumption. riken.jp Biocatalysts, for example, often operate under much milder conditions than traditional chemical catalysts. nih.gov

Process Intensification: This involves developing innovative equipment and techniques to improve mixing, heat transfer, and reaction rates, leading to smaller, more efficient, and less energy-intensive processes. researchgate.net For ester synthesis, process intensification tools like ultrasound and microwave irradiation have been shown to enhance reaction efficiency, reduce reaction times, and improve product yields. researchgate.net

Continuous Flow Chemistry: Moving from batch to continuous manufacturing can offer significant advantages in terms of energy efficiency, process control, and safety. riken.jp

Analyzing and benchmarking energy consumption are essential first steps in identifying opportunities for improvement. aceee.org By implementing best practices and adopting new technologies, the chemical industry can significantly reduce its energy footprint in the production of aspartate esters and other valuable chemicals. aceee.orgyokogawa.com

Future Research Directions and Perspectives

Development of Novel Protecting Group and Deprotection Strategies

The strategic use of protecting groups is fundamental in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org In peptide synthesis, for instance, the amino acid tyrosine can be protected at its carboxyl group with a benzyl (B1604629) ester, at the amine group with a fluorenylmethyloxycarbonyl (Fmoc) group, and at the phenol (B47542) group with a tert-butyl ether. wikipedia.org These groups can be selectively removed under different conditions: the benzyl ester by hydrogenolysis, the Fmoc group by a base like piperidine (B6355638), and the tert-butyl ether by an acid such as trifluoroacetic acid. wikipedia.org

A significant challenge in peptide synthesis is the formation of aspartimide, a side reaction that can occur when using aspartic acid. This issue is particularly pronounced in Fmoc-based solid-phase peptide synthesis (SPPS) due to the use of piperidine for Fmoc removal. iris-biotech.de To address this, research has focused on developing bulky ester protecting groups for the β-carboxyl group of aspartic acid. iris-biotech.denih.gov Studies have shown that sterically hindered, acyclic aliphatic protecting groups, such as the 2,4-dimethyl-3-pentyl ester, are more effective at preventing base-catalyzed aspartimide formation compared to cyclic alkyl esters. nih.gov These bulky groups shield the β-carboxyl group, minimizing the unwanted cyclization reaction. iris-biotech.de

Recent advancements include the development of trialkylcarbinol-based esters, which have demonstrated excellent protection against aspartimide formation. researchgate.netchemicalbook.com These novel protecting groups offer a potential solution to one of the more persistent problems in modern peptide chemistry. researchgate.net Furthermore, new amino-protecting groups with tertiary amino substituents have been designed to increase acid stability and facilitate peptide synthesis. rsc.org The development of efficient and selective deprotection methods is equally crucial. For example, a Lewis acid-based strategy using ferric chloride (FeCl3) has been shown to selectively cleave the side-chain tert-butyl ester of aspartic acid on a solid support in a manner compatible with Fmoc chemistry. nih.gov

Protecting Group StrategyAdvantageReference
Bulky β-ester groups (e.g., 2,4-dimethyl-3-pentyl)Minimizes base-catalyzed aspartimide formation nih.gov
Trialkylcarbinol-based estersExcellent protection against aspartimide formation researchgate.netchemicalbook.com
Tertiary amino-substituted urethane (B1682113) groupsIncreased acid stability and facilitated synthesis rsc.org
Ferric chloride deprotectionSelective cleavage of tert-butyl esters nih.gov

Further Exploration of Chemoenzymatic Synthesis Routes for Complex Aspartate-Containing Molecules

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful approach for producing complex molecules. nih.gov This strategy is particularly valuable for the asymmetric synthesis of aspartic acid derivatives. acs.org Engineered enzymes, such as variants of methylaspartate ammonia (B1221849) lyase, have been successfully used as biocatalysts for the asymmetric synthesis of novel aspartate derivatives. acs.org

Strictosidine synthase is another enzyme that has been explored for chemoenzymatic alkaloid synthesis due to its ability to catalyze the Pictet-Spengler reaction between tryptamine (B22526) and secologanin. wikipedia.org Although it has high substrate specificity, mutations can broaden its range, allowing for the synthesis of a wider variety of alkaloid compounds. wikipedia.org Similarly, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been employed in the stereoselective synthesis of substituted aspartic acids, which can then be converted to chiral dihydrobenzoxazinones and dihydroquinoxalinones. acs.org

The development of chemoenzymatic routes to install modifications like ADP-ribose onto aspartate and glutamate (B1630785) residues on peptides is another promising area. nih.gov These methods are highly scalable and provide well-defined materials for biochemical applications. nih.gov The use of whole-cell biocatalysts, such as Lactobacillus kefir, has also proven effective for the asymmetric reduction of ketoesters to produce chiral synthons. tum.de

Integration of Computational Design with High-Throughput Synthetic Methodologies

The integration of computational design with high-throughput synthesis is poised to revolutionize the discovery and optimization of peptides and other molecules. frontiersin.org Computational modeling is already a routine part of the early stages of drug discovery. frontiersin.org For peptides, computational pipelines can help navigate the vast sequence space and identify candidates with desired properties, such as high binding affinity to a receptor. frontiersin.org

Recent work has leveraged machine learning to design novel protein folds and peptides that bind to specific targets. frontiersin.org These computational approaches can be combined with experimental techniques like solid-phase peptide synthesis for rapid validation. mdpi.com Active learning, which combines molecular simulation, machine learning, and Bayesian optimization, is being used to screen for peptides capable of forming stable nanostructures. rsc.org

However, challenges remain. Computationally discovered molecules may sometimes have undesirable features not considered during the optimization process. acs.org Therefore, a synergistic approach that combines multiple computational techniques with experimental validation is crucial for success. frontiersin.org The ongoing development of artificial intelligence-enhanced molecular dynamics simulations and de novo peptide design is expanding the exploration of sequence space for functional materials. nih.gov

Computational ApproachApplicationReference
Machine LearningDesign of novel protein folds and target-binding peptides frontiersin.org
Active LearningScreening for self-assembling peptides rsc.org
AI-enhanced Molecular DynamicsExploration of sequence space for functional materials nih.gov

Expansion of 4-(tert-Butyl) 1-ethyl L-aspartate Applications in Peptide and Medicinal Chemistry Research

Protected amino acids like 4-(tert-Butyl) 1-ethyl L-aspartate are crucial building blocks in peptide and medicinal chemistry. pnas.org The ability to chemically synthesize proteins allows for the incorporation of unnatural amino acid analogs to explore the structure-activity relationships of molecules with greater resolution than is possible with only natural amino acids. pnas.org This approach has been successfully used to develop highly potent HIV entry inhibitors. pnas.org

Amino acids and their derivatives are also widely used in the structural modification of natural products to enhance their biological activities. nih.gov For example, derivatives of cinnamic acid and coumarins have been synthesized to create potent anticancer and antimicrobial agents. nih.gov Tailor-made amino acids are increasingly found in newly marketed pharmaceutical products, with over 30% of small-molecule drugs containing such residues. nih.gov

Peptides themselves are a rapidly growing class of therapeutics due to their versatility, high receptor specificity, and low toxicity. acs.org They are being explored for a wide range of clinical applications, including metabolic diseases, immunomodulation, and cancer. acs.org The development of prodrugs, such as conjugating a chemotherapy agent like camptothecin (B557342) to a targeting ligand, can improve solubility and tumor-targeting capabilities. acs.orgacs.org The continued availability and development of versatile building blocks like 4-(tert-Butyl) 1-ethyl L-aspartate will be essential for advancing these and other areas of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(tert-Butyl) 1-ethyl L-aspartate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification of L-aspartic acid with tert-butyl and ethyl groups. A common approach uses benzyl or tert-butyl esters as protecting groups (e.g., Boc-L-aspartate 4-benzyl ester, as referenced in Scheme 8 of ). Key steps include:

  • Use of NaH in THF for deprotonation, followed by coupling with activated esters (e.g., N-(bromoacetyl)-L-aspartic acid dibenzyl ester, 89% yield under optimized conditions) .
  • Catalytic hydrogenation (H₂/Pd/C) for deprotection .
    • Critical Considerations : Solvent polarity and temperature significantly affect stereochemical outcomes. For storage, inert atmospheres and dark conditions are advised to prevent degradation .

Q. How can researchers verify the purity and structural integrity of 4-(tert-Butyl) 1-ethyl L-aspartate?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 210–220 nm) is standard for assessing purity (>98% as per ).
  • Spectroscopy : ¹H/¹³C NMR confirms esterification (e.g., tert-butyl protons at δ ~1.4 ppm; ethyl ester protons at δ ~1.2–1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₉NO₄, expected MW 217.13) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of 4-(tert-Butyl) 1-ethyl L-aspartate under acidic or basic conditions?

  • Methodological Answer :

  • The tert-butyl group enhances steric protection of the β-carboxylate, reducing hydrolysis rates compared to unsubstituted aspartate esters.
  • Experimental Design :
  • Perform pH-dependent stability studies (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C) with periodic sampling for HPLC analysis .
  • Compare degradation kinetics using Arrhenius plots to model activation energy .
  • Data Contradictions : Conflicting reports on hydrolysis rates may arise from solvent choice (e.g., THF vs. DMF), which alters proton accessibility .

Q. How does the stereochemical configuration of 4-(tert-Butyl) 1-ethyl L-aspartate influence its reactivity in peptide coupling reactions?

  • Methodological Answer :

  • The L-configuration ensures compatibility with enzymatic or chemical peptide synthesis (e.g., EDC•HCl/DMAP coupling in THF, as in ).
  • Experimental Validation :
  • Compare coupling efficiency (yield and racemization) using chiral HPLC or circular dichroism (CD) spectroscopy .
  • Control for racemization by varying reaction time/temperature (e.g., 0°C vs. room temperature) .

Q. What strategies mitigate solubility challenges of 4-(tert-Butyl) 1-ethyl L-aspartate in aqueous buffers during biochemical assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without denaturing proteins .
  • Structural Modifications : Introduce polar groups (e.g., PEG linkers) at the ethyl ester, balancing hydrophilicity and steric bulk .
  • Empirical Testing : Conduct phase-solubility diagrams with varying co-solvent ratios, monitored by UV-Vis spectroscopy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported melting points or spectral data for 4-(tert-Butyl) 1-ethyl L-aspartate derivatives?

  • Methodological Answer :

  • Source Validation : Cross-reference CAS registry data (e.g., CAS 3057-74-7 for related compounds in ) and replicate experiments using standardized protocols .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in solid-state structure .

Experimental Design

Q. What controls are essential when evaluating the enzymatic hydrolysis of 4-(tert-Butyl) 1-ethyl L-aspartate in protease activity assays?

  • Methodological Answer :

  • Negative Controls : Use heat-inactivated enzymes or competitive inhibitors (e.g., PMSF for serine proteases) .
  • Positive Controls : Include a known substrate (e.g., N-benzoyl-L-tyrosine ethyl ester) to validate assay conditions .
  • Quantification : Employ LC-MS/MS for precise measurement of hydrolysis products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.